molecular formula C6H13NO3 B6173795 (2S)-2-(dimethylamino)-4-hydroxybutanoic acid CAS No. 95599-04-5

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

Cat. No. B6173795
CAS RN: 95599-04-5
M. Wt: 147.2
InChI Key:
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Description

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid, also known as 2-dimethylamino-4-hydroxybutanoic acid or DMAHB, is an organic compound belonging to the family of hydroxy acids. It is an important molecule in biochemistry and physiological research, as it is involved in a number of biochemical processes and is used as a reagent in laboratory experiments.

Scientific Research Applications

DMAHB has a number of scientific research applications, including its use as a reagent in laboratory experiments. It is also used as an inhibitor of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. Additionally, DMAHB has been used in the study of the structure and function of proteins, as well as in the study of the regulation of gene expression.

Mechanism of Action

The mechanism of action of DMAHB is not fully understood. However, it is believed to act as an inhibitor of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. Additionally, DMAHB has been shown to interact with other proteins and enzymes, including those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAHB are not fully understood. However, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. Additionally, DMAHB has been shown to interact with other proteins and enzymes, including those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of DMAHB in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is important to note that DMAHB is a relatively strong inhibitor of the enzyme glycogen phosphorylase, and thus care must be taken when using it in experiments to ensure that its effects are not over-exaggerated.

Future Directions

The potential future directions for DMAHB research are numerous. Further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases. Additionally, DMAHB could be used to study the structure and function of proteins, as well as the regulation of gene expression. Finally, further research could be conducted to explore the potential of DMAHB as a therapeutic agent.

Synthesis Methods

DMAHB can be synthesized using several methods. The most common method involves the reaction of dimethylamine with hydroxybutyric acid in the presence of a catalyst. This reaction produces a mixture of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid and (2R)-2-(dimethylamino)-4-hydroxybutanoic acid, which can be separated by chromatography. Other methods of synthesis include the reaction of dimethylamine with hydroxybutyric anhydride, as well as the reaction of dimethylamine with butyric anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, alkylation of the protected intermediate, deprotection of the intermediate, and oxidation of the resulting alcohol to form the final product.", "Starting Materials": ["4-hydroxybutanoic acid", "dimethylamine", "di-tert-butyl dicarbonate", "potassium carbonate", "sodium borohydride", "hydrogen peroxide"], "Reaction": [ "Protection of the carboxylic acid group using di-tert-butyl dicarbonate and potassium carbonate in anhydrous DMF", "Alkylation of the protected intermediate with dimethylamine using sodium hydride in DMF", "Deprotection of the intermediate using trifluoroacetic acid in dichloromethane", "Oxidation of the resulting alcohol using hydrogen peroxide and sodium borohydride in water" ] }

CAS RN

95599-04-5

Product Name

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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